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Caryophyllaceae-type cyclopeptides, also referred to as orbitides, are a extensive class of naturally occurring
cyclic peptides primarily found in plants of the Caryophyllaceae family, such as Pseudostellaria
heterophylla, Saponaria vaccaria, and Vaccaria segetalis [1] [2]. These peptides are characterized by their
head-to-tail macrocyclic backbone composed of 5 to 12 proteinogenic amino acids, typically lacking
disulfide bridges [3] [2]. Their discovery dates back to 1959 with the isolation of cyclolinopeptide A, and the

family has since grown to encompass over 200 documented compounds [1] [4].

These peptides have attracted significant scientific interest due to their diverse bioactivities, which include
cytotoxic, anticancer, immunomodulatory, estrogenic, and anti-diabetic effects [1] [3] [5]. Their intrinsic
properties—such as stable conformational structures, resistance to enzymatic degradation, and low
immunogenicity—make them highly promising candidates for therapeutic development, particularly in

oncology [1] [5].

Biosynthesis Pathway

Caryophyllaceae-type cyclopeptides are ribosomally synthesized and post-translationally modified peptides
(RiPPs). Their biosynthesis involves a well-defined, multi-step process that transforms a linear precursor into

a mature cyclic peptide.
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Biosynthesis pathway of Caryophyllaceae-type cyclopeptides from linear precursor peptides.

The biosynthesis is a two-step enzymatic process [6] [7] [2]:
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e Linear Precursor Translation: Genes encode precursor proteins containing N-terminal leader
peptides, core peptide regions (which become the mature cyclic peptide), and C-terminal follower
peptides [8].

¢ Enzymatic Processing:

o N-terminal Cleavage: The enzyme oligopeptidase 1 (OLP1), a serine protease-like enzyme,
cleaves the N-terminal flanking sequence from the linear precursor [7] [2].

o Cyclization: The enzyme peptide cyclase 1 (PCY1), a serine protease from the S9 family,
then acts on the processed intermediate. It removes the C-terminal flanking sequence and
catalyzes the head-to-tail macrocyclization, forming the mature cyclic peptide [7] [2]. Recent
studies have identified additional cyclases like PhPCY3 in P. heterophylla, with critical active
site residues at N500 and S502 [3] [9].

Modern Discovery Methodologies

The discovery of novel orbitides has evolved from traditional phytochemistry to integrated multi-omics and

synthetic biology approaches.

Table 1: Key Methodologies in Cyclopeptide Discovery

Key Application &

Representative

Methodology Core Principle

Outcome Study
Multi-omics Correlating transcriptomic &  ldentification of >100 Zhao et al. (2025)
Integration genomic data with precursor genes & novel [3]

Barcoding PCR &
High-Throughput
Sequencing

Heterologous
Biosynthesis

peptidomic profiles.

Using conserved primers to
amplify & sequence
precursor gene families
efficiently.

Expressing plant-derived
genes in microbial or plant
chassis (e.g., N.
benthamiana).

tailoring enzymes
(PhPCY3) [3].

Genotyping & discovery of
novel precursor genes
(prePhPE, prePhPN)
despite low expression [8].

De novo production of
known (heterophyllin B) &
novel orbitides (cyclo-
[LDGPPPYF]) [3] [9].

Li et al. (2025) [8]

Zhao et al. (2025);
Chen et al. (2025)
(3] [9]
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Methodology Core Principle

LC-MSIMS Liquid chromatography

Analysis coupled with tandem mass
spectrometry for detection &
characterization.

Virus-Induced Knocking down gene

Gene Silencing expression in planta to

(VIGS) validate enzyme function.

Key Application &
Outcome

Confirmation of novel
cyclopeptide structures &
tissue-specific
quantification [3] [8].

Functional confirmation of
PhPCY3 as a key cyclase

[3].
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___»-\(Heterologous Expression, VIGS)

Representative
Study

Multiple Studies [3]
[8]

Zhao et al. (2025)
3]

Novel Cyclic Peptides
& Biosynthetic Pathway

Integrated gene-guided workflow for discovering novel Caryophyllaceae-type cyclopeptides, from omics

data to functional production.

Chemical Diversity and Bioactive Compounds

The structural diversity of Caryophyllaceae-type cyclopeptides is immense. Pseudostellaria heterophylla

alone produces at least 19 distinct cyclic peptides, categorized into heterophyllins and pseudostellarins [5].

The table below summarizes selected bioactive cyclopeptides and their documented activities.

Table 2: Bioactive Caryophyllaceae-Type Cyclopeptides and Key

Activities
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Amino Acid .
. Ring Reported Key
Cyclopeptide Source Plant Sequence . . o
. Size Bioactivities References
(Cyclic)
Segetalin E Vaccaria Cyclo(-Gly-Tyr- 8 Cytotoxic (DLA, Tehrani et al.
segetalis Val-Pro-Leu- EAC cells) [1] (2021) [1]
Trp-Pro-)
Heterophyllin B Pseudostellaria Cyclo(Gly-Gly- 8 Memory Zhao et al.
(HB) heterophylla Leu-Pro-Pro- enhancement, (2025);
Pro-lle-Phe) Anti-diabetic Review (2025)
(DPP-IV inhibitor)  [3] [5]
[31[5]
Pseudostellarin  Pseudostellaria Cyclo(Gly-Pro- 9 Accumulates in Lietal (2025)
E (PE) heterophylla Pro-Leu-Gly- root xylem [8] [8]
Pro-Val-lle-
Phe)
Dianthins Dianthus species  Various 6-8 Cytotoxic activity Tehrani et al.
[1] (2021) [1]
Novel Orbitide Pseudostellaria Cyclo(- 8 Novel compound Zhao et al.
heterophylla FGDVGPVI-) from heterologous (2025) [3]
(Biosynthetic) production [3]

Conclusion and Future Perspectives

The field of Caryophyllaceae-type cyclopeptide discovery is being revolutionized by gene-guided

approaches. By leveraging omics data, researchers can now bypass the limitations of traditional low-yield

extraction and directly access the genetic blueprints for these molecules [3] [8].

The key to future discovery and application lies in:

¢ Elucidating Biosynthetic Pathways: Fully characterizing the roles of all enzymes, including OLP1
and various PCYs [3] [2].
e Expanding Synthetic Biology Platforms: Using heterologous expression to sustainably produce
known peptides and generate novel-to-nature orbitides for drug discovery [3] [9].
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e Establishing Structure-Activity Relationships (SAR): Systematically studying how peptide
sequence and structure relate to specific bioactivities to inform rational drug design [1] [5].

This integrated strategy powerfully combines genomics, bioinformatics, and synthetic biology to accelerate

the development of these natural peptides into future therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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